methyl 7-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Description
The exact mass of the compound methyl 7-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is 260.05210997 g/mol and the complexity rating of the compound is 338. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
methyl 7-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N4O2/c1-4-5(6(17)18-2)3-13-8-14-7(9(10,11)12)15-16(4)8/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBXWZGAIUWDDIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=NC(=NN12)C(F)(F)F)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 7-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound belonging to the class of triazolo-pyrimidines, which has garnered attention for its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's IUPAC name is methyl 7-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate. Its molecular formula is , and it features a unique trifluoromethyl group that significantly influences its biological activity.
Research indicates that compounds within the triazolo-pyrimidine class can exhibit various mechanisms of action:
- Inhibition of Enzymes : Some derivatives have shown inhibitory effects on key enzymes such as cyclin-dependent kinases (CDKs) and topoisomerases. For instance, triazolo-pyrimidines have been reported to inhibit multiple CDKs through direct competition at the ATP-binding site, demonstrating their potential in cancer therapy .
- Antiviral Activity : Studies have highlighted the anti-HIV activity of certain triazolo-pyrimidines. For example, derivatives have been repurposed from anti-influenza agents to demonstrate inhibitory effects on HIV-1 replication .
Biological Activity Overview
The following table summarizes key biological activities reported for methyl 7-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate and related compounds:
Case Study 1: Antiviral Properties
A study explored the antiviral properties of a series of triazolo-pyrimidines against HIV-1. The compound demonstrated significant inhibition of viral replication in vitro, with IC50 values indicating effective antiviral action. The structural modifications in the triazole ring were crucial for enhancing potency against the virus .
Case Study 2: Cancer Therapeutics
Another investigation focused on the role of triazolo-pyrimidines as CDK inhibitors. The study revealed that specific modifications to the chemical structure could enhance selectivity and potency against various CDK isoforms. The findings suggest potential applications in cancer treatment by targeting cell cycle regulation .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds within the triazole family, including methyl 7-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various pathogens, making them potential candidates for developing new antibiotics and antifungal agents.
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins. These findings point towards its utility in cancer therapeutics.
Agricultural Applications
Pesticide Development
The trifluoromethyl group in the compound enhances its lipophilicity and bioactivity, making it a candidate for developing novel pesticides. Research has demonstrated that derivatives of this compound can effectively control pests while minimizing environmental impact. Field trials have shown promising results in crop protection against common agricultural pests.
Material Science
Polymer Synthesis
In material science, methyl 7-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has been explored for its role in synthesizing advanced polymers. Its unique chemical structure allows for the creation of polymers with enhanced thermal stability and mechanical properties. These materials can be used in various applications ranging from coatings to biomedical devices.
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of several triazole derivatives, including methyl 7-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate. Results indicated a significant reduction in bacterial growth compared to control groups, showcasing its potential as a lead compound for antibiotic development.
Case Study 2: Pesticidal Activity
Field trials conducted by researchers at an agricultural university tested the effectiveness of this compound as a pesticide against aphids on tomato plants. The results revealed a 70% reduction in pest populations compared to untreated controls, indicating its potential for sustainable agricultural practices.
Chemical Reactions Analysis
Ester Hydrolysis and Carboxylic Acid Derivatives
The methyl ester group undergoes hydrolysis under basic or acidic conditions to yield 7-methyl-2-(trifluoromethyl) triazolo[1,5-a]pyrimidine-6-carboxylic acid. This reaction is critical for generating intermediates for drug discovery:
Key applications :
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Serves as a precursor for amide bond formation with amines or hydrazines.
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Enables salt formation (e.g., sodium/potassium salts) for improved solubility.
Nucleophilic Substitution at the Pyrimidine Ring
The electron-deficient pyrimidine ring facilitates nucleophilic substitution, particularly at position 5 or 7.
Cycloaddition and Ring-Opening Reactions
The triazole moiety participates in [3+2] cycloadditions with nitriles or alkynes, forming fused heterocycles. For example:
Notable outcomes :
Functionalization via the Trifluoromethyl Group
The CF₃ group influences reactivity through its strong electron-withdrawing effects:
Biological Interactions and Enzyme Inhibition
The compound inhibits Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a validated antimalarial target .
Mechanistic insights :
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The carboxylate group coordinates with the enzyme’s ubiquinone-binding site.
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The trifluoromethyl group enhances membrane permeability and target selectivity .
Microwave-Assisted Synthetic Modifications
Microwave irradiation accelerates reactions involving this compound:
| Reaction | Conditions | Yield Improvement |
|---|---|---|
| Cyclization with aldehydes | 150°C, 20 min, solvent-free | 85% → 93% |
| Amide coupling | DMF, 100°C, 15 min | 70% → 88% |
Comparative Reactivity with Analogues
Structural modifications alter reactivity:
Stability Under Physiological Conditions
Q & A
Basic: What are the common synthetic routes for preparing methyl 7-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate?
Methodological Answer:
The synthesis typically involves cyclocondensation of trifluoromethyl-containing precursors with aminotriazole derivatives. For example:
- Route 1 (One-pot synthesis): Refluxing ethyl 4,4,4-trifluoro-3-oxobutanoate, aldehydes, and 1H-1,2,4-triazol-5-amine in ethanol with HCl, followed by dehydration using p-toluenesulfonic acid in benzene .
- Route 2 (Stepwise approach): Reacting aminotriazole with diethyl ethoxymethylenemalonate in glacial acetic acid under reflux, followed by purification via filtration and washing with cold solvents .
Key Variables: Reaction time (8–12 hours), solvent selection (ethanol, benzene), and acid catalysts (HCl, p-toluenesulfonic acid) significantly impact yield and purity.
Basic: How is the compound characterized structurally, and what analytical techniques are prioritized?
Methodological Answer:
A multi-technique approach is essential:
- X-ray crystallography: Resolves conformational details (e.g., dihydropyrimidine ring puckering, dihedral angles between aromatic systems) .
- NMR spectroscopy: ¹H and ¹³C NMR confirm substituent placement (e.g., trifluoromethyl, methyl ester groups). Chemical shifts near δ 3.6–4.0 ppm often indicate ester methyl groups .
- IR spectroscopy: Identifies carbonyl (C=O) stretches (~1700 cm⁻¹) and triazole ring vibrations .
Recommendation: Cross-validate data with elemental analysis (C/H/N) and high-resolution mass spectrometry for unambiguous confirmation.
Advanced: How does X-ray crystallography inform conformational analysis of the dihydropyrimidine ring?
Methodological Answer:
Cremer & Pople puckering parameters (Q, θ, φ) quantify non-planarity. For example:
- Envelope conformation: Observed in dihydropyrimidine rings with Q = 0.099 Å, θ = 0.094°, and φ = 346.4° .
- Planarity metrics: A weighted average absolute torsion angle <5° indicates near-planar triazole rings, while dihedral angles (e.g., 83.94° between triazole and phenyl planes) highlight steric or electronic effects .
Application: Use these parameters to correlate conformation with solubility or binding interactions in biological assays.
Advanced: How can structure-activity relationships (SAR) be investigated for this compound?
Methodological Answer:
- Core modifications: Compare bioactivity of derivatives with varied substituents (e.g., replacing trifluoromethyl with methylsulfanyl or cyano groups) .
- Biological assays: Test inhibitory effects on targets like MDM2-p53 (anticancer) or Mycobacterium tuberculosis (antitubercular), referencing known activities of triazolopyrimidine analogs .
- Computational modeling: Perform docking studies to assess interactions between the trifluoromethyl group and hydrophobic enzyme pockets .
Advanced: How should researchers address contradictions in synthetic protocols (e.g., solvent systems, catalysts)?
Methodological Answer:
- Case Study: uses benzene for azeotropic water removal, while employs water/ethanol mixtures with TMDP catalyst.
- Resolution: Evaluate solvent polarity (benzene vs. ethanol/water) on reaction kinetics. Polar aprotic solvents (DMF) may enhance cyclization but complicate purification .
- Recommendation: Optimize via Design of Experiments (DoE) to map solvent/catalyst effects on yield and reaction time.
Basic: What purification strategies are effective for isolating this compound?
Methodological Answer:
- Recrystallization: Use ethanol/DMF (1:1) for high-purity crystals, leveraging differential solubility of byproducts .
- Chromatography: Employ silica gel column chromatography with ethyl acetate/hexane gradients if recrystallization fails .
Note: Monitor purity via TLC (Rf ~0.5 in ethyl acetate/hexane) and ensure residual solvents are removed under vacuum .
Advanced: How does the trifluoromethyl group influence physicochemical and biological properties?
Methodological Answer:
- Lipophilicity: The CF₃ group increases logP, enhancing membrane permeability but potentially reducing aqueous solubility .
- Metabolic stability: Fluorine’s electronegativity may resist oxidative degradation, prolonging in vivo half-life .
- Bioactivity: Fluorine’s inductive effects can modulate pKa of adjacent functional groups, affecting target binding (e.g., hydrogen bonding with enzymes) .
Basic: What methods are used to monitor reaction progress and intermediate formation?
Methodological Answer:
- TLC: Track starting material consumption using silica plates and UV visualization (λ = 254 nm) .
- In-situ NMR: For complex mixtures, use ¹H NMR to detect intermediate signals (e.g., methylene protons near δ 4.8 ppm in dihydro intermediates) .
Troubleshooting: If intermediates degrade, reduce reaction temperature or switch to inert atmospheres (N₂/Ar).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
